literature review of phenmetrazine derivatives
literature review of phenmetrazine derivatives
An In-depth Technical Guide to Phenmetrazine and Its Derivatives for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenmetrazine, a stimulant drug with a history as an anorectic, has become the parent compound for a diverse and expanding class of derivatives. This technical guide provides a comprehensive literature review of phenmetrazine and its analogues, with a focus on their synthesis, pharmacology, structure-activity relationships (SAR), and analytical detection. Originally developed for medical use, phenmetrazine's high abuse potential led to its withdrawal. However, clandestine chemists have since manipulated its structure to create a range of new psychoactive substances (NPS) that pose significant challenges to public health and forensic science. This document synthesizes current knowledge to offer field-proven insights for researchers, scientists, and drug development professionals, detailing experimental protocols and the causal relationships behind pharmacological findings.
Introduction: The Legacy of Phenmetrazine
First synthesized in 1952, phenmetrazine (3-methyl-2-phenylmorpholine), sold under the brand name Preludin, was introduced as an appetite suppressant in the 1950s.[1][2] Its chemical structure is that of a substituted amphetamine with the terminal amine incorporated into a morpholine ring.[2] While effective for weight loss, its powerful stimulant properties, similar to dextroamphetamine, led to widespread misuse and addiction.[1][3] This notoriety, including its use by the Beatles in their early career and its mention in the investigation of Lee Harvey Oswald's assassination, contributed to its eventual classification as a controlled substance and withdrawal from the market in many countries.[1]
The story of phenmetrazine did not end with its medical discontinuation. Its N-methylated analogue, phendimetrazine, was introduced as a seemingly safer alternative, though it is now understood to function primarily as a prodrug, metabolizing into phenmetrazine in the body.[2][3] More recently, the core phenmetrazine structure has been exploited by clandestine laboratories to produce a variety of derivatives for the recreational drug market, creating a constant challenge for law enforcement and healthcare providers.[2][4] This guide delves into the scientific underpinnings of this important class of psychostimulants.
The Parent Compound: Phenmetrazine
A thorough understanding of the derivatives begins with the parent compound.
Synthesis
The classical synthesis of phenmetrazine is a multi-step process that remains relevant for the creation of its analogues. The causality behind this pathway lies in the strategic formation of the core morpholine ring around a phenylisopropylamine backbone.
Experimental Protocol: Synthesis of Phenmetrazine
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Step 1: Intermediate Formation. The synthesis begins with the reaction of 2-bromopropiophenone and ethanolamine. This step forms the intermediate alcohol, 3-methyl-2-phenylmorpholin-2-ol.
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Step 2: Salt Formation. The intermediate alcohol is then converted to a fumarate salt by reacting it with fumaric acid. This is a common technique in pharmaceutical chemistry to improve the stability and handling of a compound.
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Step 3: Reduction. The fumarate salt is subsequently reduced using a reducing agent like sodium borohydride. This critical step removes the hydroxyl group, yielding the phenmetrazine free base.
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Step 4: Final Salt Preparation (Optional). For pharmaceutical use, the free base can be converted back into a stable salt, such as the hydrochloride or fumarate salt, by reacting it with the corresponding acid.[1]
Diagram: General Synthesis of Phenmetrazine
Caption: A simplified workflow for the synthesis of phenmetrazine.
Pharmacology and Mechanism of Action
Phenmetrazine's stimulant effects are rooted in its interaction with monoamine neurotransmitter systems. It functions primarily as a norepinephrine-dopamine releasing agent (NDRA).[1]
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Mechanism: It acts as a substrate for the dopamine transporter (DAT) and norepinephrine transporter (NET).[2] This means it is taken up into the presynaptic neuron by these transporters. Once inside, it disrupts the vesicular storage of dopamine and norepinephrine and reverses the direction of the transporters, causing a significant efflux of these neurotransmitters from the neuron into the synaptic cleft.[5]
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Potency: In vitro assays using rat brain synaptosomes have determined its EC₅₀ values (the concentration required to elicit 50% of the maximal response) for inducing norepinephrine and dopamine release to be approximately 29–50 nM and 70–131 nM, respectively.[1] It has very weak activity as a serotonin releaser, with an EC₅₀ value over 7,700 nM.[1]
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VMAT2 Inactivity: Unlike amphetamine, phenmetrazine is inactive at the vesicular monoamine transporter 2 (VMAT2). This suggests that while it can effectively release newly synthesized and cytosolic pools of dopamine, it cannot mobilize the larger pool stored in vesicles. This may explain why its maximal dopamine-releasing effects are less pronounced than those of amphetamine.[1]
Diagram: Phenmetrazine's Mechanism of Action
Caption: Phenmetrazine acts as a substrate-type releaser at DAT and NET.
Phenmetrazine Derivatives: A Landscape of Modifications
The core phenmetrazine structure offers several sites for chemical modification, primarily on the phenyl ring and the morpholine nitrogen. These modifications can significantly alter the compound's potency, selectivity, and overall pharmacological profile.[2]
N-Alkylation: Phendimetrazine
The most well-known derivative is phendimetrazine, which features a methyl group on the morpholine nitrogen.[6]
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Status: It is classified as a Schedule III controlled substance in the US and is recognized as a prodrug that exerts its effects through N-demethylation to the active metabolite, phenmetrazine.[2][3]
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Mechanism: Its primary mechanism of action is appetite suppression through the stimulation of norepinephrine release in the hypothalamus.[7] It may also have secondary effects on dopamine release.[7]
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Abuse Potential: Despite being marketed as a safer alternative, its conversion to phenmetrazine means it retains a high potential for abuse and dependence.[3][8]
Phenyl Ring Substitution
Modifying the phenyl ring has been the most common strategy for creating new phenmetrazine-based NPS. This approach leverages established SAR from other stimulant classes, where adding small, lipophilic groups can enhance potency.
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Halogenated Derivatives (e.g., 3-Fluorophenmetrazine, 3-FPM): 3-FPM emerged on the NPS market around 2014.[2] Pharmacological studies show that 3-FPM and its positional isomers (2-FPM, 4-FPM) are potent substrate-type releasing agents at DAT and NET, similar to the parent compound.[2][9] The presence of the fluorine atom can alter metabolism and duration of action. Cases of severe toxicity, including acute kidney injury and fatalities, have been associated with 3-FPM use.[2]
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Alkylated Derivatives (e.g., 4-Methylphenmetrazine, 4-MPM): The addition of a methyl group to the phenyl ring also modulates activity. A comparative study of methylphenmetrazine (MPM) isomers found that 2-MPM and 3-MPM exhibit stimulant properties similar to phenmetrazine.[2][4] In contrast, 4-MPM showed a different profile, potentially displaying more entactogen-like properties, similar to MDMA, suggesting a greater interaction with the serotonin transporter.[2][9]
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Methylenedioxy Derivatives (e.g., 3,4-Methylenedioxyphenmetrazine, MDPM): The addition of a methylenedioxy ring, a hallmark of entactogens like MDMA, is another strategy. MDPM was first seized in Europe in 2023.[10] In vitro metabolism studies are crucial for identifying unique biomarkers for forensic analysis, with recommendations to screen for the parent compound and its demethylenyl-methyl metabolite in urine.[10]
Structure-Activity Relationships (SAR)
The accumulated data from various derivatives allow for the formulation of key SAR principles for the phenmetrazine class.
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N-Alkylation: N-methylation (phendimetrazine) creates a prodrug, with the activity dependent on metabolic conversion back to the parent amine. Larger N-alkyl groups generally decrease activity.
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Phenyl Ring Position: The position of a substituent on the phenyl ring is critical. For fluorinated and methylated analogues, substitution at the 3-position tends to retain a classic, potent NDRA profile.
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Nature of Phenyl Substituent:
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Small, electron-withdrawing groups like fluorine (e.g., 3-FPM) maintain or enhance potency at DAT/NET.
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Small, electron-donating groups like methyl can have varied effects depending on the position. Substitution at the 4-position (4-MPM) appears to increase serotonergic activity relative to dopamine and norepinephrine.[9]
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Diagram: Phenmetrazine Structure-Activity Relationships
Caption: Key sites of modification on the phenmetrazine scaffold.
Analytical Chemistry and Detection
The proliferation of phenmetrazine derivatives necessitates robust analytical methods for their identification in seized materials and biological samples.
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Core Techniques: A combination of chromatographic and spectrometric platforms is standard.[2][4] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are the gold standards for separating and identifying positional isomers and metabolites.
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Metabolism Studies: Understanding the metabolic fate of these new derivatives is critical for forensic toxicology. In vitro models using human liver microsomes or engineered cell lines (e.g., HepaRG) can predict major phase I and phase II metabolites.[10] For example, studies on MDPM suggest that O-demethylenation is a key metabolic step, likely catalyzed by the CYP2D6 enzyme, which is also involved in MDMA metabolism.[10] This information is vital for selecting appropriate urinary biomarkers for screening.[10]
Experimental Protocol: In Vitro Monoamine Transporter Assay
This protocol describes a common method to determine a compound's activity at DAT, NET, and SERT.
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Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific rat brain regions rich in the desired transporters (e.g., striatum for DAT, hippocampus for SERT).
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Assay: The synaptosomes are incubated with a radiolabeled substrate (e.g., [³H]dopamine for DAT) and varying concentrations of the test compound (e.g., 4-MPM).
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Measurement (Uptake Inhibition): The assay measures how effectively the test compound prevents the uptake of the radiolabeled substrate into the synaptosomes. The concentration of the test compound that inhibits 50% of the uptake is the IC₅₀ value.
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Measurement (Release): To determine if a compound is a substrate-type releaser, synaptosomes are first pre-loaded with the radiolabeled substrate. The test compound is then added, and the amount of radioactivity released from the synaptosomes into the surrounding buffer is measured. The concentration that causes 50% of the maximal release is the EC₅₀ value.
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Data Analysis: These values (IC₅₀ and EC₅₀) quantify the potency of the derivative at each transporter, allowing for a detailed pharmacological characterization.[2]
Therapeutic Potential vs. Abuse Liability
While the parent compound was withdrawn due to its abuse potential, the pharmacology of this class continues to be of interest for therapeutic development.[3]
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Therapeutic Avenues: The ability to fine-tune activity at DAT and NET while minimizing serotonergic effects or VMAT2 interaction could lead to safer stimulant-based medications. Phendimetrazine itself has been explored as a potential treatment for cocaine dependence, acting as a form of agonist-replacement therapy.[2][9] The goal is to develop compounds that can reduce craving and withdrawal without producing a significant euphoric effect, thereby lowering abuse liability.[3]
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Abuse Liability and Public Health: The vast majority of novel phenmetrazine derivatives are synthesized for the illicit market.[2] Their potent stimulant effects, coupled with a lack of clinical testing and quality control, create significant health risks for users. The legal status of these compounds often exists in a grey area, with manufacturers slightly altering molecules to stay ahead of legislation. Phenmetrazine itself is a Schedule II drug under the UN Convention on Psychotropic Substances, and many of its analogues are controlled in various jurisdictions.[2] It is also on the World Anti-Doping Agency (WADA) Prohibited List.[11]
Conclusion
The phenmetrazine family of compounds represents a classic case of a therapeutic agent's fall from grace and subsequent rebirth as a template for new psychoactive substances. From the well-understood pharmacology of phenmetrazine and phendimetrazine to the emerging and unpredictable profiles of its fluorinated, alkylated, and methylenedioxy derivatives, this class presents a complex challenge and a rich area of study. For drug development professionals, the nuanced structure-activity relationships offer pathways to potentially safer stimulants. For forensic and clinical scientists, a deep understanding of the synthesis, metabolism, and analytical signatures of these compounds is essential to address the public health issues they create. Continued research, combining organic synthesis, pharmacological evaluation, and advanced analytical chemistry, is imperative to stay ahead of this evolving chemical landscape.
References
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McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. Available at: [Link]
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McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PubMed. Available at: [Link]
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Phendimetrazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). WebMD. Available at: [Link]
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What is the mechanism of Phendimetrazine Tartrate? (2024). Patsnap Synapse. Available at: [Link]
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The Prohibited List. (2019). World Anti Doping Agency (WADA). Available at: [Link]
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